REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1.[CH2:13]([N:15](CC)[CH2:16]C)C.CNC>C(#N)C>[CH3:13][N:15]([CH3:16])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
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Smiles
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BrCCC1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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36 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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18.1 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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65.2 mL
|
Type
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reactant
|
Smiles
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CNC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting solution was stirred at ambient temperature for 48 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The reaction was concentrated
|
Type
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CUSTOM
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Details
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The residual solid was partitioned between ethyl acetate (130 mL) and 60 ml saturated aqueous sodium bicarbonate
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Type
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WASH
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Details
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The aqueous layer was washed with ethyl acetate (75 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The concentrate was purified by flash chromatography on an 80 g silica gel column
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Type
|
WASH
|
Details
|
eluting with a gradient of from 0% to 7% methanol in CH2Cl2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |